molecular formula C12H17N5 B2741599 N,N-Dimethyl-2-(2-propan-2-ylimidazol-1-yl)pyrimidin-4-amine CAS No. 2320514-06-3

N,N-Dimethyl-2-(2-propan-2-ylimidazol-1-yl)pyrimidin-4-amine

Cat. No. B2741599
CAS RN: 2320514-06-3
M. Wt: 231.303
InChI Key: JQJRUUVDEJQHHQ-UHFFFAOYSA-N
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Description

“N,N-Dimethyl-2-(2-propan-2-ylimidazol-1-yl)pyrimidin-4-amine” is a chemical compound with the molecular formula C12H17N5. It is a pyrimidinamine derivative . Pyrimidinamine derivatives are considered promising agricultural compounds due to their outstanding activity and their mode of action, which is different from other fungicides .


Synthesis Analysis

The synthesis of pyrimidinamine derivatives, including “N,N-Dimethyl-2-(2-propan-2-ylimidazol-1-yl)pyrimidin-4-amine”, involves various methods. One method involves the use of a-bromoketones and 2-aminopyridine under different reaction conditions . Another method involves the use of amidines and ketones in a [3 + 2 + 1] three-component annulation .


Molecular Structure Analysis

The molecular structure of “N,N-Dimethyl-2-(2-propan-2-ylimidazol-1-yl)pyrimidin-4-amine” is based on the pyrimidinamine core, which is a common structure in many biologically active compounds .


Chemical Reactions Analysis

The chemical reactions involving “N,N-Dimethyl-2-(2-propan-2-ylimidazol-1-yl)pyrimidin-4-amine” are diverse. For instance, it can undergo a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation with saturated ketones . This reaction enables an efficient and facile synthesis of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .

Mechanism of Action

The mechanism of action of pyrimidinamine derivatives, including “N,N-Dimethyl-2-(2-propan-2-ylimidazol-1-yl)pyrimidin-4-amine”, is unique. They act as mitochondrial complex I electron transport inhibitors (MET I) . This mode of action is different from other commercial fungicides, and resistance to pyrimidinamine fungicides has not been reported so far .

Future Directions

Pyrimidinamine derivatives, including “N,N-Dimethyl-2-(2-propan-2-ylimidazol-1-yl)pyrimidin-4-amine”, have been a hot topic in the pesticide field for many years because of their excellent biological activity . They are considered promising agricultural compounds and are being explored for new applications . The development of new synthetic methods for these compounds is also an area of ongoing research .

properties

IUPAC Name

N,N-dimethyl-2-(2-propan-2-ylimidazol-1-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5/c1-9(2)11-13-7-8-17(11)12-14-6-5-10(15-12)16(3)4/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJRUUVDEJQHHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1C2=NC=CC(=N2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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